molecular formula C2H3KN3 B3190370 1,2,4-Triazole potassium CAS No. 41253-23-0

1,2,4-Triazole potassium

Cat. No.: B3190370
CAS No.: 41253-23-0
M. Wt: 108.16 g/mol
InChI Key: VBCFDVLVYCYDFZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole potassium is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Triazole potassium can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazide, which cyclizes to form the triazole ring .

Another method involves the use of nitriles and hydrazines in the presence of a base, such as potassium hydroxide, to form the triazole ring. This method is often preferred for its simplicity and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as copper or palladium, can further enhance the efficiency of the synthesis .

Mechanism of Action

Properties

InChI

InChI=1S/C2H3N3.K/c1-3-2-5-4-1;/h1-2H,(H,3,4,5);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFDVLVYCYDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NN1.[K]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3KN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703337
Record name PUBCHEM_53446581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41253-23-0
Record name 1H-1,2,4-Triazole, potassium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41253-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PUBCHEM_53446581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazole potassium
Reactant of Route 2
1,2,4-Triazole potassium
Reactant of Route 3
1,2,4-Triazole potassium
Reactant of Route 4
1,2,4-Triazole potassium
Reactant of Route 5
1,2,4-Triazole potassium
Reactant of Route 6
1,2,4-Triazole potassium

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